molecular formula C17H13N3O6S B2413747 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 896309-56-1

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Cat. No. B2413747
M. Wt: 387.37
InChI Key: GLQOAEBWJNQIDL-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIP-1 and is synthesized using specific chemical methods. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate' involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 6-hydroxy-4H-pyran-3-one in the presence of a base to form 6-(2-nitrobenzoyloxy)-4H-pyran-3-one. The resulting compound is then reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base to form the final product.

Starting Materials
2-nitrobenzoic acid, thionyl chloride, 6-hydroxy-4H-pyran-3-one, base, 1-methyl-1H-imidazole-2-thiol

Reaction
1. React 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride., 2. React 2-nitrobenzoyl chloride with 6-hydroxy-4H-pyran-3-one in the presence of a base to form 6-(2-nitrobenzoyloxy)-4H-pyran-3-one., 3. React 6-(2-nitrobenzoyloxy)-4H-pyran-3-one with 1-methyl-1H-imidazole-2-thiol in the presence of a base to form the final product.

Scientific Research Applications

MIP-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MIP-1 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, MIP-1 has been tested as a potential pesticide due to its ability to inhibit the growth of certain fungi and bacteria. In materials science, MIP-1 has been studied for its potential use in the production of sensors and other electronic devices.

Mechanism Of Action

The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, MIP-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MIP-1 may be able to reduce inflammation and pain in the body.

Biochemical And Physiological Effects

MIP-1 has been shown to have a number of biochemical and physiological effects. In animal studies, MIP-1 has been shown to reduce inflammation and pain, as well as improve motor function in animals with neurological disorders. MIP-1 has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress. Additionally, MIP-1 has been shown to have antimicrobial properties and may be able to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

MIP-1 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for use in experiments. Additionally, MIP-1 has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to the use of MIP-1 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are many potential future directions for research on MIP-1. One area of interest is the development of new drugs based on MIP-1 for the treatment of inflammatory diseases and neurological disorders. Additionally, research on the use of MIP-1 in agriculture and materials science may lead to new applications in these fields. Further studies are also needed to fully understand the mechanism of action of MIP-1 and its potential side effects and toxicity. Overall, MIP-1 is a promising compound with many potential applications, and further research is needed to fully explore its potential.

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-11-8-14(21)15(9-25-11)26-16(22)12-4-2-3-5-13(12)20(23)24/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQOAEBWJNQIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

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